Product packaging for cis-2-Hexadecene(Cat. No.:CAS No. 74533-97-4)

cis-2-Hexadecene

Cat. No.: B12670119
CAS No.: 74533-97-4
M. Wt: 224.42 g/mol
InChI Key: YITMLDIGEJSENC-HYXAFXHYSA-N
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Description

cis-2-Hexadecene is a long-chain organic compound belonging to the class of unsaturated aliphatic hydrocarbons, specifically a 16-carbon internal alkene with a (Z) configuration. This compound, with the molecular formula C16H32 and a molecular weight of 224.43 g/mol , is characterized by the cis orientation of the substituents on its double bond, which influences its physical properties and chemical reactivity. Long-chain alkenes like this compound serve as valuable intermediates in organic synthesis and materials science research. They can be used as precursors in the study of epoxidation reactions, hydroformylation, and other catalytic transformations, where the stereochemistry of the alkene can be a critical factor in determining reaction pathways and outcomes . The study of such stereoselective reactions is fundamental for developing new catalytic processes and understanding confinement effects in porous catalyst systems . This product is intended for research and development purposes only. It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle this material with appropriate precautions, as it is a flammable liquid.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H32 B12670119 cis-2-Hexadecene CAS No. 74533-97-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

74533-97-4

Molecular Formula

C16H32

Molecular Weight

224.42 g/mol

IUPAC Name

(Z)-hexadec-2-ene

InChI

InChI=1S/C16H32/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h3,5H,4,6-16H2,1-2H3/b5-3-

InChI Key

YITMLDIGEJSENC-HYXAFXHYSA-N

Isomeric SMILES

CCCCCCCCCCCCC/C=C\C

Canonical SMILES

CCCCCCCCCCCCCC=CC

Origin of Product

United States

Synthesis of the Saturated Precursor: Hexadecanoyl Acp

The pathway begins with the de novo synthesis of the C16 saturated fatty acid, palmitic acid, in its activated form, hexadecanoyl-ACP (palmitoyl-ACP). This is accomplished by the Type II Fatty Acid Synthase (FAS II) system, a multi-enzyme complex that sequentially elongates an acyl chain by two-carbon units. The process starts with the condensation of acetyl-CoA and malonyl-ACP and proceeds through a four-step iterative cycle of condensation, reduction, dehydration, and a final reduction. After seven cycles, the 16-carbon hexadecanoyl-ACP is produced.

Regiospecific Desaturation: the Key Enzymatic Step

The crucial and defining step in this pathway is the introduction of the cis double bond at the C-2 position. This reaction is catalyzed by a putative Δ2-acyl-ACP desaturase . This enzyme exhibits high regiospecificity, targeting the bond between the alpha (C-2) and beta (C-3) carbons of the saturated acyl chain.

The desaturation reaction is an oxidative process that requires molecular oxygen (O₂) as the terminal electron acceptor and a source of reducing equivalents, typically NAD(P)H. The electrons are transferred from NAD(P)H to the desaturase via an electron transport chain, which commonly involves a reductase (e.g., a ferredoxin-NADP⁺ reductase) and an electron carrier protein like ferredoxin. The enzyme then abstracts two hydrogen atoms from the C-2 and C-3 positions of hexadecanoyl-ACP, forming a cis double bond and two molecules of water.

Chain Termination and Release

Once cis-2-hexadecenoyl-ACP is synthesized, the fatty acid chain is cleaved from the acyl carrier protein (ACP) by a thioesterase enzyme. This hydrolysis reaction releases the free fatty acid, cis-2-hexadecenoic acid, into the cell, making it available for incorporation into lipids or for subsequent metabolic modification.

The table below summarizes the key stages and enzymes involved in the proposed Δ2-desaturase pathway.

StageKey Enzyme(s)SubstrateProductDescription
1. Precursor SynthesisFatty Acid Synthase (FAS II) SystemAcetyl-CoA, Malonyl-ACPHexadecanoyl-ACPIterative elongation cycles build the C16 saturated acyl chain.
2. DesaturationΔ2-Acyl-ACP DesaturaseHexadecanoyl-ACPcis-2-Hexadecenoyl-ACPOxygen-dependent introduction of a cis double bond at the C-2 position.
3. ReleaseAcyl-ACP Thioesterasecis-2-Hexadecenoyl-ACPcis-2-Hexadecenoic AcidHydrolysis of the thioester bond releases the free fatty acid.

Conversion to cis-2-Hexadecene

The fatty acid product, cis-2-hexadecenoic acid, serves as the immediate precursor for the volatile alkene this compound. This conversion is achieved through an enzymatic decarboxylation reaction, which removes the carboxyl group as carbon dioxide. While fatty acid decarboxylases that produce terminal (1-) alkenes have been characterized, the specific enzyme responsible for the decarboxylation of a β,γ-unsaturated fatty acid like cis-2-hexadecenoic acid to yield an internal alkene remains an area of specialized research.

Hypothetical Alternative Pathways

While the desaturase model provides a robust explanation, alternative biosynthetic logics have been considered. One such hypothesis involves the isomerization of intermediates within the FAS II cycle itself. In some bacteria (e.g., Streptococcus pneumoniae), enzymes like FabM can isomerize a trans-2-enoyl-ACP intermediate to a cis-3-enoyl-ACP intermediate, shunting it into the anaerobic UFA synthesis pathway. A theoretical enzyme with a related function could potentially generate a cis-2-enoyl-ACP intermediate from the standard trans-2 isomer. However, this cis-2 intermediate would then require a specialized elongation system that bypasses the standard enoyl-ACP reductase (which acts on trans isomers), a mechanism for which there is currently limited direct evidence. Therefore, the aerobic Δ2-desaturase pathway remains the most widely accepted hypothetical route for microbial synthesis of cis-2-unsaturated fatty acids.

Environmental Fate and Atmospheric Chemistry of Cis 2 Hexadecene

Atmospheric Chemistry

Once released into the atmosphere, cis-2-hexadecene is subject to chemical reactions that transform its structure and contribute to the formation of secondary atmospheric pollutants. The primary drivers of its atmospheric fate are reactions with oxidants like ozone.

The reaction of alkenes with ozone, known as ozonolysis, is a significant process in the troposphere. For this compound, this reaction proceeds through the addition of ozone to the carbon-carbon double bond, forming an unstable primary ozonide. This intermediate rapidly decomposes into two sets of smaller, highly reactive molecules: a carbonyl (an aldehyde in this case) and a carbonyl oxide, also known as a Criegee intermediate (CI). researchgate.net

Specifically, the ozonolysis of this compound (C16H32) is expected to produce two primary Criegee intermediates: a C2 species, CH3CHOO (acetaldehyde oxide), and a C14 species, CH3(CH2)12CHOO (tetradecanal oxide). These CIs are highly energetic and play a pivotal role in atmospheric chemistry. researchgate.net Criegee intermediates are recognized as a major non-photolytic source of hydroxyl (OH) radicals in the troposphere, which are a dominant atmospheric oxidant. researchgate.net The decomposition of CIs can significantly contribute to the oxidizing capacity of the atmosphere, influencing the lifetime of other trace gases. researchgate.net

Studies on shorter-chain alkenes like cis-2-hexene (B1348261) have confirmed the formation of CIs, demonstrating the fundamental mechanism that applies to longer-chain alkenes as well. nih.gov The reactions of these CIs with other atmospheric constituents, such as water vapor, sulfur dioxide, and nitrogen oxides, lead to the formation of various secondary products, further complicating the atmospheric chemical system.

Secondary organic aerosols (SOA) are microscopic particles formed in the atmosphere from the oxidation of volatile organic compounds (VOCs). The oxidation products of long-chain hydrocarbons, like this compound, can have low volatility, allowing them to condense and form or contribute to SOA. researchgate.net

The ozonolysis and photooxidation of this compound generate a variety of oxygenated products, including carboxylic acids and other functionalized molecules. These products, particularly those resulting from the larger C14 fragment, tend to have significantly lower vapor pressures than the parent alkene. This reduction in volatility facilitates their partitioning from the gas phase to the aerosol phase, contributing to the formation and growth of SOA particles. researchgate.net

Research on long-chain alkanes such as n-pentadecane and n-hexadecane has shown they are efficient SOA precursors. researchgate.nettandfonline.com While the double bond in this compound introduces different reaction pathways compared to its alkane equivalent (n-hexadecane), the resulting large, oxygenated fragments are similarly expected to be major contributors to SOA mass. The structure of the parent hydrocarbon is a key factor in determining the SOA yield; for instance, the presence of double bonds and methyl groups can enhance or reduce the yield. nih.gov Therefore, the atmospheric oxidation of this compound is a potential source of SOA, which has implications for air quality, climate, and human health.

Ozonolysis Reactions in the Troposphere and Formation of Criegee Intermediates

Biodegradation and Microbial Interactions

In terrestrial and aquatic environments, the fate of this compound is primarily governed by microbial activity. Certain microorganisms have evolved metabolic capabilities to utilize hydrocarbons as a source of carbon and energy.

Hydrocarbonoclastic bacteria are a specialized group of microorganisms that play a crucial role in the bioremediation of oil-contaminated environments by degrading hydrocarbon compounds. wikipedia.orgencyclopedia.pub These bacteria are found in diverse environments, and their populations tend to become enriched in areas contaminated with hydrocarbons. mdpi.comresearchgate.net While much research has focused on alkane degradation, the biodegradation of alkenes like this compound is also a recognized metabolic process. researchgate.netnih.govasm.org

The degradation of alkenes can proceed via several pathways. Under aerobic conditions, the initial attack often occurs at the double bond, potentially forming an epoxide, or at the terminal methyl group, mirroring the pathway for alkanes. nih.govenviro.wiki The degradation of 1-hexadecene (B165127) has been shown to be complete under certain anaerobic (methanogenic) conditions, proceeding likely through hydration of the double bond to form an alcohol. uni-konstanz.de However, the same study noted that cis-2-hexene was not degraded, suggesting that the position of the double bond is critical for this specific anaerobic pathway. uni-konstanz.de

Table 1: Key Microbial Genera in Hydrocarbon Degradation

Bacterial Genus Relevance to Hydrocarbon Degradation References
Alcanivorax A dominant genus in saline environments that degrades aliphatic hydrocarbons, including alkanes and potentially alkenes. nih.govnih.gov nih.govnih.gov
Rhodococcus Known for its remarkable catabolic versatility, degrading a wide range of hydrocarbons, including alkanes and aromatics. nih.govasm.org nih.govasm.org
Pseudomonas Frequently isolated from oil-contaminated sites and known to degrade various hydrocarbons. encyclopedia.pubgavinpublishers.com encyclopedia.pubgavinpublishers.com
Mycobacterium Capable of degrading complex hydrocarbons, including polycyclic aromatic hydrocarbons (PAHs) and alkanes. encyclopedia.pubgavinpublishers.com encyclopedia.pubgavinpublishers.com

This table is based on general hydrocarbon degradation studies and lists bacteria with the potential to degrade long-chain alkenes like this compound.

The microbial breakdown of this compound involves a sequence of enzymatic reactions. The initial and often rate-limiting step in aerobic degradation is the activation of the hydrocarbon by an oxygenase enzyme. asm.org

Initial Oxidation: Alkane hydroxylases (e.g., AlkB, cytochrome P450 monooxygenases) are key enzymes that initiate the degradation process. mdpi.comasm.orgifpenergiesnouvelles.fr These enzymes can hydroxylate the terminal methyl group of the alkene, forming a primary alcohol (1-hexadecen-16-ol), or they can act on the double bond to form an epoxide (2,3-epoxyhexadecane). nih.govifpenergiesnouvelles.fr The terminal oxidation pathway is very common for n-alkanes and is a likely route for long-chain alkenes. mdpi.com

Further Oxidation: The resulting alcohol is then oxidized to an aldehyde by an alcohol dehydrogenase, and subsequently to a carboxylic acid (a fatty acid) by an aldehyde dehydrogenase. mdpi.comresearchgate.netnih.gov

β-Oxidation: The fatty acid, now in the form of fatty acyl-CoA, enters the β-oxidation pathway. taylorandfrancis.com This is a core metabolic process that sequentially shortens the carbon chain by two-carbon units in each cycle, producing acetyl-CoA. chemistrytalk.orglibretexts.orglibretexts.org The acetyl-CoA then enters the citric acid cycle for complete oxidation to carbon dioxide and water, generating energy for the cell. chemistrytalk.org

Table 2: Key Enzymes in the Aerobic Degradation of this compound

Enzyme Class Function Substrate → Product Example (Terminal Oxidation Pathway) References
Alkane Hydroxylase Incorporates oxygen to activate the hydrocarbon. This compound → 1-hydroxy-cis-2-hexadecene mdpi.comasm.orgifpenergiesnouvelles.fr
Alcohol Dehydrogenase Oxidizes the primary alcohol to an aldehyde. 1-hydroxy-cis-2-hexadecene → cis-2-hexadecenal researchgate.netnih.gov
Aldehyde Dehydrogenase Oxidizes the aldehyde to a carboxylic acid. cis-2-hexadecenal → cis-2-hexadecenoic acid mdpi.com
Acyl-CoA Synthetase Activates the fatty acid with Coenzyme A. cis-2-hexadecenoic acid → cis-2-hexadecenoyl-CoA chemistrytalk.org

The introduction of a significant amount of a hydrocarbon like this compound into an environment acts as a powerful selective pressure on the native microbial communities. encyclopedia.pub This influx of a novel, energy-rich carbon source can cause substantial shifts in the structure and function of the microbial ecosystem. mdpi.commdpi.com

Initially, the hydrocarbon may have inhibitory or toxic effects on some microbial species. encyclopedia.pub However, organisms capable of tolerating and metabolizing the alkene will begin to proliferate. This leads to an enrichment of hydrocarbon-degrading bacteria, such as members of the Alcanivorax, Rhodococcus, and Pseudomonas genera. mdpi.comnih.gov Studies on alkene biodegradation have shown that exposure to these compounds can support the growth of specific consortia, including families like Xanthamonadaceae, Nocardiaceae, and Beijerinkiaceae. nih.govasm.org

Enzymatic Mechanisms of Degradation (e.g., alkane hydroxylase activity, β-oxidation)

Formation in Radiolytic Processes

The interaction of ionizing radiation with saturated hydrocarbons, such as n-hexadecane, can induce a series of complex chemical reactions, leading to the formation of various products, including unsaturated compounds like this compound. This process, known as radiolysis, involves the deposition of energy into the medium, resulting in the formation of excited molecules, ions, and free radicals.

Generation during Radiolysis of Saturated Hydrocarbons (e.g., n-Hexadecane)

The radiolysis of n-hexadecane has been shown to produce a variety of olefin products, including isomers of hexadecene. The formation of these unsaturated compounds is a key consequence of the radiation-induced cleavage of C-H and C-C bonds within the alkane structure.

Research has demonstrated that the irradiation of n-hexadecane, in both liquid and solid states, leads to the formation of congruent olefins, which are alkenes with the same number of carbon atoms as the parent alkane. cdnsciencepub.com Evidence from these studies confirms the generation of both cis and trans isomers of hexadecene. cdnsciencepub.com The initial step in the radiolysis of a hydrocarbon like n-hexadecane is the formation of excited molecules and radical cations. rsc.org These highly reactive species can then undergo various reactions, including dehydrogenation, to form alkenes.

One proposed mechanism involves the loss of a hydrogen atom from the alkane to form an alkyl radical. Subsequent reactions of these radicals can lead to the formation of a double bond. For example, the disproportionation of two hexadecyl radicals can result in the formation of one molecule of hexadecene and one molecule of hexadecane.

Studies have quantified the production of specific isomers. For instance, in the radiolysis of n-hexadecane at a dose of 2 x 10¹⁹ eVg⁻¹, the yields (G-values, which represent the number of molecules formed per 100 eV of absorbed energy) for the formation of cis-hexadecene-2 were found to be 0.07 in the solid state and 0.17 in the liquid state. cdnsciencepub.com For trans-hexadecene-2, the G-values were 0.23 and 0.30 in the solid and liquid states, respectively. cdnsciencepub.com These findings indicate that the formation of both cis and trans isomers is a significant pathway in the radiolysis of n-hexadecane. If these ratios are representative of other positions along the carbon chain, it is estimated that approximately 25% of the congruent mono-olefin formed in the solid state is the cis isomer, while in the liquid state, it is about 35%. cdnsciencepub.com

Table 1: G-Values for the Formation of Hexadecene-2 Isomers from n-Hexadecane Radiolysis

IsomerStateG-Value (molecules/100 eV)
cis-Hexadecene-2Solid0.07
cis-Hexadecene-2Liquid0.17
trans-Hexadecene-2Solid0.23
trans-Hexadecene-2Liquid0.30

Data sourced from a study on the olefin formation in the radiolysis of n-hexadecane. cdnsciencepub.com

Differential Stability and Degradation of cis vs. trans Isomers under Environmental Exposure

Once formed, the cis and trans isomers of 2-hexadecene (B8471468) exhibit different stabilities and degradation behaviors when exposed to environmental conditions. A key finding from the radiolysis studies of n-hexadecane is that cis-olefins can be preferentially lost upon exposure to air. cdnsciencepub.comcdnsciencepub.com This suggests that the cis isomer is less stable and more susceptible to degradation under typical environmental conditions.

The greater stability of trans alkenes compared to their cis counterparts is a well-established principle in organic chemistry and is primarily attributed to steric hindrance. vedantu.comfiveable.mesocratic.org In the cis configuration, the alkyl groups attached to the double-bonded carbons are on the same side of the double bond, leading to steric strain due to the repulsion between their electron clouds. socratic.org In the trans isomer, these bulky groups are on opposite sides, minimizing steric interactions and resulting in a lower energy, more stable molecule. vedantu.comsocratic.org

This inherent instability of the cis isomer makes it more reactive and thus more prone to degradation through various environmental pathways, such as oxidation. The double bond in alkenes is a site of high electron density, making it susceptible to attack by electrophilic species, including atmospheric oxidants like ozone and hydroxyl radicals. The greater steric strain in this compound likely enhances its reactivity towards these oxidants compared to the more stable trans isomer.

Environmental Partitioning Behavior

The environmental partitioning of a chemical compound describes its distribution between different environmental compartments such as air, water, soil, and biota. This behavior is governed by the compound's physicochemical properties, particularly its volatility, water solubility, and lipophilicity. For this compound, its partitioning is largely dictated by its high lipophilicity and low water solubility.

Prediction and Measurement of Partition Coefficients (e.g., air/water, octanol (B41247)/water)

Partition coefficients are quantitative measures of a chemical's distribution between two immiscible phases at equilibrium. The most important of these for environmental fate assessment are the octanol-water partition coefficient (Kow) and the air-water partition coefficient (Kaw), also known as the Henry's Law constant (H).

Octanol-Water Partition Coefficient (Kow)

The octanol-water partition coefficient is a measure of a chemical's lipophilicity, or its tendency to partition into fatty tissues. wikipedia.org It is a critical parameter for predicting the bioaccumulation potential of a substance. Due to the hydrophobic nature of this compound, a high log Kow value is expected, indicating a strong preference for the octanol phase over water.

Air-Water Partition Coefficient (Kaw) / Henry's Law Constant

The air-water partition coefficient, or Henry's Law constant, describes the partitioning of a compound between air and water and is a key indicator of its volatility from aqueous systems. copernicus.orgnist.gov A high Henry's Law constant suggests that a substance will readily volatilize from water.

Similar to Kow, specific experimental values for the Henry's Law constant of this compound are not explicitly provided in the search results. However, prediction methods are available. nih.govnih.gov For hydrocarbons, the Henry's Law constant generally increases with decreasing water solubility and increasing vapor pressure. Given the low water solubility and moderate volatility of hexadecenes, a significant tendency to partition from water to the atmosphere is anticipated. The Henry's Law constant for the parent alkane, n-hexadecane, has been reported, and it is expected that the value for this compound would be of a similar order of magnitude. nist.gov

Table 2: Predicted and Related Partition Coefficients

CompoundPartition CoefficientPredicted/Related ValueSource/Method
This compoundlog KowHigh (estimated > 8)Estimation based on n-hexadecane
n-Hexadecanelog Kow8.25
This compoundHenry's Law Constant (Kaw)HighQualitative prediction
n-HexadecaneHenry's Law Constant (k°H)0.0043 mol/(kg*bar) nist.gov

Note: The values for this compound are estimations based on the properties of similar compounds and established chemical principles. Experimental determination is required for precise values.

Theoretical and Computational Investigations of Cis 2 Hexadecene

Molecular Structure and Conformation

Computational Prediction of Stable Geometries

The prediction of stable molecular geometries is a foundational task in computational chemistry. umn.eduiiit.ac.in For cis-2-Hexadecene, methods like Density Functional Theory (DFT) are employed to determine the lowest-energy arrangement of its atoms. The starting point is the known connectivity: a 16-carbon chain with a cis-configured double bond between the second and third carbon atoms.

The geometry optimization process computationally adjusts bond lengths, bond angles, and dihedral angles to find a structure that represents a minimum on the potential energy surface. For this compound, this results in a structure characterized by:

A Z-configuration at the C2=C3 double bond, forcing the C1 methyl group and the C4 methylene (B1212753) group to be on the same side.

sp2 hybridization for the C2 and C3 atoms, with bond angles close to 120°.

sp3 hybridization for all other carbon atoms (C1, C4-C16), with bond angles approximating the ideal tetrahedral angle of 109.5°.

The long tridecyl chain (C4-C16) will adopt a staggered, zig-zag conformation to minimize steric strain, similar to that seen in simple alkanes. The table below presents typical bond lengths that would be expected in the optimized geometry of this compound, based on standard values for similar molecules.

Table 1: Predicted Bond Parameters for this compound

Bond Type Hybridization Predicted Bond Length (Å)
C=C sp2 - sp2 ~1.34
C-C (alkyl) sp3 - sp3 ~1.54
C(sp2)-C(sp3) sp2 - sp3 ~1.50
C-H (alkenyl) sp2 - s ~1.09
C-H (alkyl) sp3 - s ~1.10

This interactive table provides predicted bond lengths based on standard computational models for hydrocarbons.

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the energy changes that occur as a molecule's segments rotate around single bonds. lumenlearning.com While the cis-double bond in this compound is rigid, the numerous C-C single bonds in its alkyl tail provide significant conformational flexibility. The study of the energetics between different rotational isomers (rotamers) helps in understanding molecular stability and interactions. lumenlearning.com

The potential energy landscape of a molecule describes its energy at all possible atomic arrangements. neupsykey.com For a long-chain molecule like this compound, this landscape is exceedingly complex, with many local energy minima corresponding to different stable conformers. biorxiv.orgnih.gov The key interactions governing its conformational preferences are:

Torsional Strain: Rotation around C-C bonds leads to higher-energy eclipsed conformations and lower-energy staggered conformations. The energy difference between a staggered and an eclipsed conformation in a simple alkane is around 3-3.4 kcal/mol. lumenlearning.com

Steric Hindrance: Non-bonded atoms or groups that are brought close together repel each other. In the alkyl chain of this compound, gauche interactions (where bulky groups are 60° apart in a Newman projection) are slightly higher in energy (by about 0.9 kcal/mol for a butane-like interaction) than the more stable anti-conformations (180° apart). organicchemistrytutor.com

Electronic Structure and Reactivity

The arrangement of electrons in a molecule dictates its reactivity. Computational methods provide deep insight into how this compound is likely to behave in chemical reactions.

Density Functional Theory (DFT) Calculations for Reaction Energetics

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. umn.eduuni-muenchen.de It is widely used to calculate the energetics of chemical reactions, providing values for reaction enthalpies (ΔH) and activation energies (Ea). This is achieved by calculating the electronic energy of the reactants, products, and the transition state that connects them. mdpi.com

A typical DFT calculation involves choosing a functional (e.g., B3LYP, PBE0) and a basis set (e.g., 6-31G(d), def2-SVP) that best describe the system of interest. researchgate.netresearchgate.net For a reaction involving this compound, such as addition to the double bond, DFT can be used to construct a reaction energy profile.

Table 2: Illustrative DFT Energy Profile for a Hypothetical Reaction

Species Description Relative Energy (kcal/mol)
Reactants This compound + Reagent 0.0
Transition State Highest energy point on reaction path +15.0
Products Result of the chemical reaction -25.0

This interactive table illustrates a sample energy profile. The activation energy would be 15.0 kcal/mol, and the reaction is exothermic by 25.0 kcal/mol.

These calculations help predict whether a reaction is thermodynamically favorable (negative ΔH) and kinetically feasible (low Ea).

Modeling of Reaction Mechanisms (e.g., epoxidation, ozonolysis)

Computational modeling is crucial for elucidating the step-by-step pathways of complex reactions.

Epoxidation: The reaction of an alkene with a peroxy acid (like m-CPBA) to form an epoxide is a common transformation. The widely accepted mechanism is a concerted process where the new C-O bonds and the O-H bond form at the same time as the peroxy O-O bond and the pi bond of the alkene break. aklectures.com This is often called the "butterfly" mechanism. A key feature of this reaction is the retention of stereochemistry; a cis-alkene gives a cis-epoxide. aklectures.comlibretexts.org Computational modeling can confirm the concerted nature of this mechanism by locating a single transition state connecting reactants and products, without any stable intermediates.

Ozonolysis: Ozonolysis is a powerful reaction that cleaves a carbon-carbon double bond. The mechanism, first proposed by Criegee, is more complex. masterorganicchemistry.com

Initial Cycloaddition: Ozone adds across the double bond of this compound in a concerted [3+2] cycloaddition to form an unstable primary ozonide (a molozonide).

Cycloreversion: The molozonide rapidly rearranges, breaking apart to form a carbonyl compound (an aldehyde, in this case propanal) and a carbonyl oxide (a Criegee intermediate).

Second Cycloaddition: These two fragments then recombine in a different orientation to form a more stable secondary ozonide.

Workup: The ozonide is then cleaved by a workup reagent. A reductive workup (e.g., with dimethyl sulfide) yields aldehydes or ketones. For this compound, this would produce propanal and tetradecanal. An oxidative workup (e.g., with hydrogen peroxide) would oxidize any resulting aldehydes to carboxylic acids. masterorganicchemistry.com

Computational studies can map the energy surface for this entire process, identifying the transition states for each cycloaddition and cycloreversion step and confirming the structures of the fleeting intermediates. sigmaaldrich.com

Excited State Dynamics and Photochemistry

Photochemistry explores the chemical reactions that occur after a molecule absorbs light energy, promoting it to an electronically excited state. nih.gov For alkenes like this compound, the most prominent photochemical reaction is cis-trans isomerization around the double bond.

Upon absorption of ultraviolet (UV) light, an electron from the π bonding orbital of the C=C double bond is promoted to the π* antibonding orbital. In this excited state, the bond order between C2 and C3 is reduced, making rotation around the bond possible. The molecule can then twist towards a perpendicular geometry, which often represents a "funnel" or conical intersection that allows for efficient, non-radiative decay back to the ground electronic state. capes.gov.br Depending on the trajectory of this relaxation, the molecule can end up as either the original this compound or the newly formed trans-2-Hexadecene.

The study of these ultrafast events relies on both sophisticated experimental techniques (like transient absorption spectroscopy) and high-level computational methods. umich.edunih.gov Theoretical approaches for studying excited states include Time-Dependent Density Functional Theory (TD-DFT), Configuration Interaction Singles (CIS), and related methods like CIS(D) and ADC(2). faccts.denih.gov These calculations can predict the UV absorption spectrum, map the potential energy surfaces of the ground and excited states, and identify the key geometries (like conical intersections) that govern the photochemical outcome. nih.govcapes.gov.br While detailed studies on this compound are not prominent, the fundamental principles of alkene photochemistry provide a robust framework for predicting its behavior. researchgate.net

Non-Adiabatic Coupling and Internal Conversion Processes in cis-Alkenes

Prediction of Spectroscopic Properties

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, aiding in their identification and structural elucidation. Density Functional Theory (DFT) is a particularly prominent method for these types of calculations. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive method for structure determination. Predicting NMR chemical shifts computationally has become a standard procedure to assist in the assignment of experimental spectra and to distinguish between possible isomers. mdpi.comcapes.gov.br For this compound, computational methods can predict the ¹H and ¹³C chemical shifts for each unique atomic position.

The process typically involves:

Optimization of the molecule's three-dimensional geometry using a selected DFT functional and basis set.

Calculation of the magnetic shielding tensors for this geometry using a method like Gauge-Independent Atomic Orbital (GIAO). mdpi.com

Conversion of the calculated shielding tensors to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

Different DFT functionals and basis sets can yield varying levels of accuracy. mdpi.com Studies have shown that functionals like ωB97X-D and WP04 can provide highly accurate predictions for ¹³C and ¹H chemical shifts, respectively. mdpi.com For alkenes, accurately modeling the electronic environment of the sp²-hybridized carbons and the attached vinyl and allylic protons is crucial. acs.orgmodgraph.co.ukstenutz.eu

Below is an interactive table showing hypothetical, yet realistic, predicted ¹³C NMR chemical shifts for this compound, based on established computational models and typical values for long-chain alkenes.

Carbon AtomPredicted Chemical Shift (ppm)Environment
C112.5Methyl (CH₃)
C2124.0Olefinic (CH)
C3130.2Olefinic (CH)
C427.5Allylic (CH₂)
C5-C1329.3 - 30.1Methylene chain (CH₂)
C1432.1Methylene (CH₂)
C1522.8Methylene (CH₂)
C1614.2Terminal Methyl (CH₃)

Note: These values are illustrative examples derived from general principles of computational NMR prediction for alkenes and may not represent the results of a specific, published calculation on this compound.

While this compound itself is achiral, the principles of Electronic Circular Dichroism (ECD) are vital for chiral alkenes. If a chiral center were introduced into the hexadecene chain, the resulting enantiomers could be distinguished using ECD spectroscopy in conjunction with theoretical calculations.

ECD measures the differential absorption of left- and right-circularly polarized light, a property exclusive to chiral molecules. researchgate.net The absolute configuration of a chiral molecule can be determined by comparing its experimental ECD spectrum to the spectrum predicted computationally for a specific enantiomer (e.g., the R or S configuration). capes.gov.bracs.org

The computational procedure involves Time-Dependent Density Functional Theory (TD-DFT) calculations. researchgate.netcapes.gov.br The steps are as follows:

A conformational search is performed to identify the most stable conformers of the chiral molecule.

The geometry of each significant conformer is optimized.

TD-DFT calculations are performed on each conformer to predict their individual ECD spectra.

The final predicted spectrum is obtained by averaging the spectra of the conformers, weighted by their Boltzmann population.

A good match between the experimental spectrum and the spectrum calculated for the R-isomer, for instance, would confirm the absolute configuration as R. The choice of the functional is critical for accuracy, with long-range corrected functionals like CAM-B3LYP often providing more reliable results for chiroptical properties than standard hybrid functionals. researchgate.net

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